Dimethyl 3-iodopyridine-2,6-dicarboxylate
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Overview
Description
Dimethyl 3-iodopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of iodine and two ester groups at the 2 and 6 positions of the pyridine ring . This compound is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-iodopyridine-2,6-dicarboxylate typically involves the iodination of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of pyridine-2,6-dicarbonyl dichloride with methanol to form dimethyl pyridine-2,6-dicarboxylate, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-iodopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile, resulting in compounds like dimethyl 3-aminopyridine-2,6-dicarboxylate.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3-iodopyridine-2,6-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and coordination complexes.
Medicinal Chemistry: Research explores its potential as a precursor for bioactive compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-iodopyridine-2,6-dicarboxylate largely depends on its role as a precursor in chemical reactions. It acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparison with Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
Dimethyl 2,6-pyridinedicarboxylate derivatives: These include compounds with various substituents at the 3-position, such as amino or nitro groups.
Uniqueness: Dimethyl 3-iodopyridine-2,6-dicarboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and versatility in synthetic applications compared to its non-iodinated counterparts .
Properties
Molecular Formula |
C9H8INO4 |
---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
dimethyl 3-iodopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8INO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 |
InChI Key |
VXGDHKYVHIAFFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
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